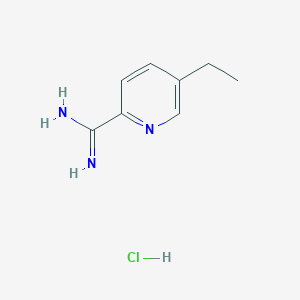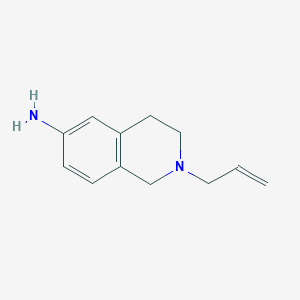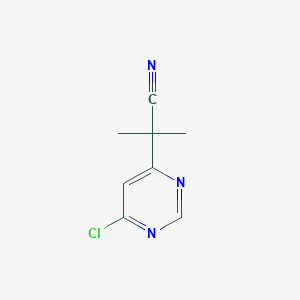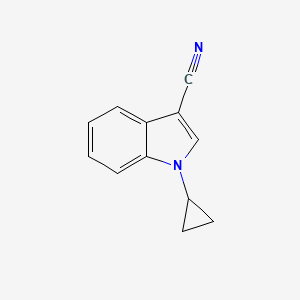
3-Amino-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of an amino group attached to the first position of the naphthalene ring and an amide group at the third position. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-naphthamide typically involves the reaction of 3-nitro-1-naphthamide with reducing agents. One common method is the reduction of 3-nitro-1-naphthamide using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and dyes.
Biology: The compound is employed in the development of fluorescent probes for imaging and labeling biological molecules.
Mechanism of Action
The mechanism of action of 3-Amino-1-naphthamide involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1,8-Naphthalimide: Known for its applications in fluorescent probes and OLEDs.
3-Nitro-1-naphthamide: A precursor in the synthesis of 3-Amino-1-naphthamide.
Naphthalene derivatives: Various derivatives with different functional groups exhibit unique properties and applications.
Uniqueness: this compound stands out due to its dual functional groups (amino and amide), which confer unique reactivity and versatility in chemical synthesis. Its ability to act as a building block for diverse applications in chemistry, biology, and industry highlights its significance.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-aminonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14) |
InChI Key |
SLMABUGZQVTZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)





![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)




